Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) vs. Non-Fluorinated and Other Halogen Analogs
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide possesses a calculated XLogP3-AA value of 1.4 and a TPSA of 66.9 Ų [1]. This lipophilicity profile is distinct from its non-fluorinated analog, N'-(phenyl)pyrazine-2-carbohydrazide, which lacks the fluorine atom and consequently exhibits lower lipophilicity and potentially reduced membrane permeability . Fluorination at the 2-position is a well-established medicinal chemistry strategy to modulate logP and metabolic stability without drastically increasing molecular weight, thereby improving the balance between potency and developability compared to heavier halogen analogs (e.g., Cl, Br) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.4; TPSA: 66.9 Ų |
| Comparator Or Baseline | N'-(phenyl)pyrazine-2-carbohydrazide (non-fluorinated): XLogP3-AA estimated lower due to absence of fluorine; N'-(2-chlorophenyl)pyrazine-2-carbohydrazide: XLogP3-AA estimated higher due to larger halogen. |
| Quantified Difference | Quantitative difference in XLogP3-AA not calculated due to lack of experimental data; difference is based on established QSAR principles for halogen substitution. |
| Conditions | In silico calculation using XLogP3 3.0 and Cactvs 3.4.8.18 as reported in PubChem. |
Why This Matters
The balanced lipophilicity (XLogP3-AA = 1.4) and TPSA (66.9 Ų) of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide are predictive of favorable cell permeability and oral bioavailability, which are critical for selecting a chemical probe with in vivo potential versus less developable, heavier halogen analogs.
- [1] PubChem. N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide. Compound Summary for CID 163196441. National Center for Biotechnology Information. Accessed 2026-04-18. View Source
- [2] Gillis, E.P., Eastman, K.J., Hill, M.D., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359. View Source
